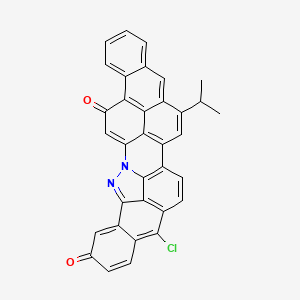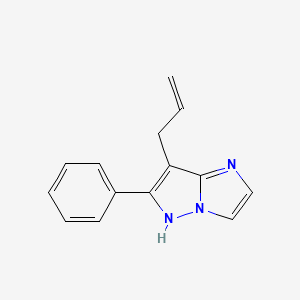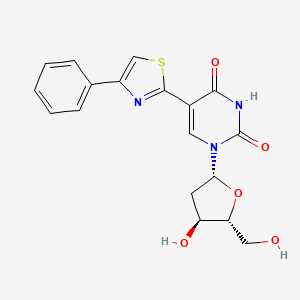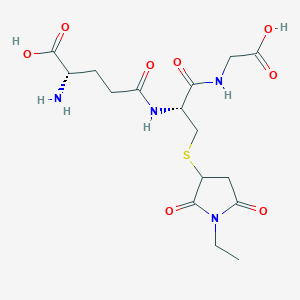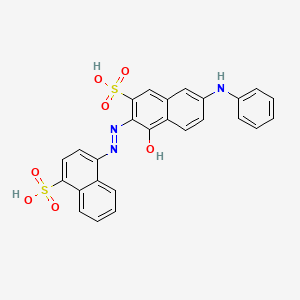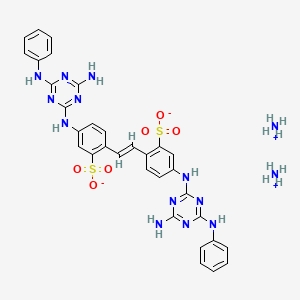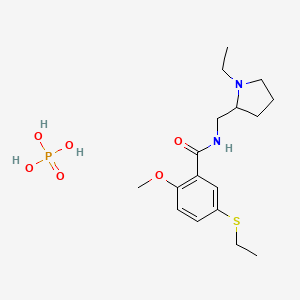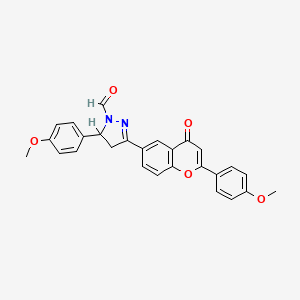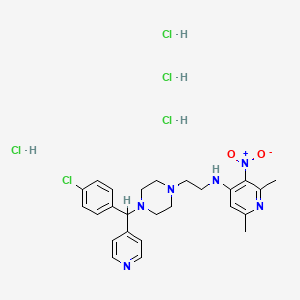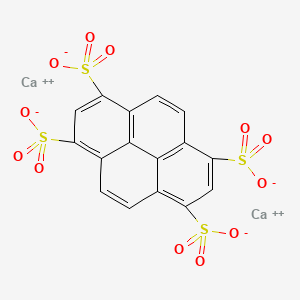
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride is a complex organic compound that belongs to the class of diazaphosphorinium salts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride typically involves the reaction of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Appropriate diazaphosphorinium precursors, 4-methylphenyl derivatives, and other necessary reagents.
Reaction Conditions: Specific temperature, pressure, and solvent conditions to facilitate the formation of the desired compound.
Catalysts: Use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Solvents: Organic solvents such as dichloromethane, ethanol, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the development of advanced materials or as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of 1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Diazaphosphorinium Derivatives: Other compounds with similar diazaphosphorinium structures.
4-Methylphenyl Derivatives: Compounds containing 4-methylphenyl groups with different functional groups.
Uniqueness
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
85684-45-3 |
|---|---|
Molekularformel |
C31H35ClN3P |
Molekulargewicht |
516.1 g/mol |
IUPAC-Name |
N-[[1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinan-5-ium-5-yl]methyl]-4-methylaniline;chloride |
InChI |
InChI=1S/C31H35N3P.ClH/c1-25-9-15-28(16-10-25)32-21-35(31-7-5-4-6-8-31)23-33(29-17-11-26(2)12-18-29)22-34(24-35)30-19-13-27(3)14-20-30;/h4-20,32H,21-24H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SMXBYYZTHXJPGX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)NC[P+]2(CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


